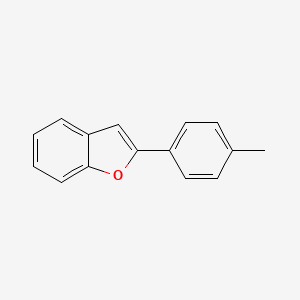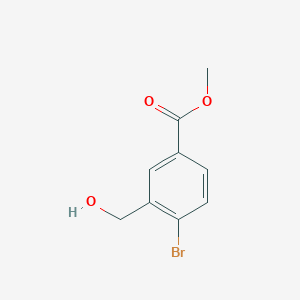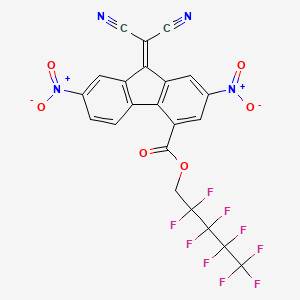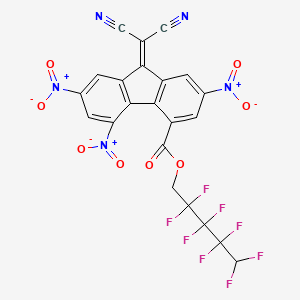
2-(4-Methylphenyl)-1-benzofuran
Overview
Description
The compound “2-(4-Methylphenyl)-1-benzofuran” likely belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methylphenyl)-1-benzofuran” were not found, similar compounds are often synthesized through condensation reactions . For instance, 2-(4-methylphenyl)ethanol can be synthesized starting with 4’-Methylacetophenone as the raw material .Chemical Reactions Analysis
The chemical reactivity of “2-(4-Methylphenyl)-1-benzofuran” would depend on its specific structure. Benzofurans can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)-1-benzofuran” would depend on its specific structure. For example, 2-(4-Methylphenyl)ethanol, a related compound, has a boiling point of 244-245 °C and a density of 0.978 g/mL at 25 °C .Scientific Research Applications
Molecular Structure and Crystallography
Research on compounds related to 2-(4-Methylphenyl)-1-benzofuran has focused extensively on their molecular structures and crystallography. Studies have revealed specific details about the dihedral angles and interactions within these compounds. For instance, in a study of 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the 4-methylphenyl ring was found to make a specific dihedral angle with the benzofuran fragment, and the molecules were linked by weak hydrogen bonds, forming inversion dimers and stacking along the axis (Choi, Seo, & Lee, 2012). Similar structural analyses have been conducted on various derivatives, providing insights into their potential chemical behaviors and interactions (Choi, Seo, & Lee, 2012), (Choi, Seo, & Lee, 2014).
Application in Inhibiting β-Amyloid Aggregation
One significant application of derivatives of 2-(4-Methylphenyl)-1-benzofuran is in the field of neurodegenerative diseases. A study focused on the synthesis of 2-(4-hydroxyphenyl)benzofurans, which are closely related to 2-(4-Methylphenyl)-1-benzofuran, demonstrated their potential as β-amyloid aggregation inhibitors. This is particularly relevant in the context of Alzheimer’s disease, where β-amyloid plaques are a key pathological feature (Choi, Seo, Son, & Kang, 2004).
Crystallographic Properties and Interactions
Further studies highlight the crystallographic properties of compounds similar to 2-(4-Methylphenyl)-1-benzofuran. These include insights into the angles between different rings in the molecules, the types of bonds formed, and the overall structure of these compounds in crystal form. Such details are crucial for understanding how these compounds might interact in different environments and could be pivotal in the development of new materials or drugs (Choi & Lee, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-methylphenyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOIJGSPRXCDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolyl)benzofuran | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydroxybicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B3040928.png)





![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)

![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)